molecular formula C13H21NO2 B7823697 DIPROPOXY-P-TOLUIDINE CAS No. 4977-59-7

DIPROPOXY-P-TOLUIDINE

Cat. No.: B7823697
CAS No.: 4977-59-7
M. Wt: 223.31 g/mol
InChI Key: JFZVSHAMRZPOPA-UHFFFAOYSA-N
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Description

DIPROPOXY-P-TOLUIDINE: is an organic compound that belongs to the class of secondary amines. It is characterized by the presence of two hydroxypropyl groups attached to the nitrogen atom of p-toluidine. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIPROPOXY-P-TOLUIDINE typically involves the reaction of p-toluidine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as sodium hydroxide or potassium hydroxide. The reaction proceeds through the nucleophilic attack of the nitrogen atom on the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of propylene oxide to a solution of p-toluidine in the presence of a suitable catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete conversion of the reactants. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: DIPROPOXY-P-TOLUIDINE can undergo oxidation reactions, leading to the formation of corresponding quinone derivatives.

    Reduction: The compound can be reduced to form secondary amines with different substituents.

    Substitution: It can participate in substitution reactions, where the hydroxypropyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines with different substituents.

    Substitution: Compounds with new functional groups replacing the hydroxypropyl groups.

Scientific Research Applications

Chemistry: DIPROPOXY-P-TOLUIDINE is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and other specialty chemicals.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce hydroxypropyl groups into proteins and peptides, thereby altering their properties and functions.

Medicine: this compound has potential applications in drug delivery systems. Its ability to form stable complexes with various drugs makes it a valuable component in the formulation of pharmaceutical products.

Industry: In the industrial sector, this compound is used as a curing agent for epoxy resins. It enhances the mechanical properties and thermal stability of the cured products, making them suitable for various applications, including coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of DIPROPOXY-P-TOLUIDINE involves its interaction with various molecular targets. The hydroxypropyl groups can form hydrogen bonds with other molecules, thereby influencing their reactivity and stability. In drug delivery systems, the compound can encapsulate drugs and release them in a controlled manner, enhancing their bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

  • N,N-Bis(2-hydroxypropyl)aniline
  • N,N-Bis(2-hydroxypropyl)benzamide
  • N,N-Bis(2-hydroxypropyl)ethanolamine

Comparison: DIPROPOXY-P-TOLUIDINE is unique due to the presence of the p-toluidine moiety, which imparts specific chemical properties to the compound. Compared to N,N-Bis(2-hydroxypropyl)aniline, which has a similar structure but lacks the methyl group on the aromatic ring, this compound exhibits different reactivity and solubility characteristics. The presence of the hydroxypropyl groups in all these compounds enhances their ability to form hydrogen bonds, making them useful in various applications.

Properties

IUPAC Name

1-[N-(2-hydroxypropyl)-4-methylanilino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZVSHAMRZPOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(C)O)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276510, DTXSID10865920
Record name 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Water or Solvent Wet Solid
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

38668-48-3, 4977-59-7
Record name 1,1′-[(4-Methylphenyl)imino]bis[2-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38668-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Bis(2-hydroxypropyl)-p-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1'-[(4-Methylphenyl)azanediyl]di(propan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanol, 1,1'-[(4-methylphenyl)imino]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(p-tolylimino)dipropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N,N-BIS(2-HYDROXYPROPYL)-P-TOLUIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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